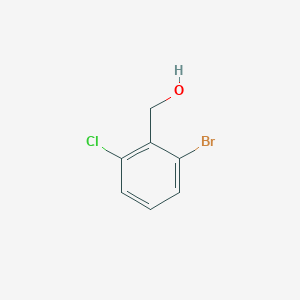

(2-Bromo-6-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQZWWJHMYCKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-6-chlorophenyl)methanol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Synthetic Intermediate

Introduction: The Strategic Importance of Ortho-Dihalo-Substituted Phenylmethanols in Modern Organic Synthesis

(2-Bromo-6-chlorophenyl)methanol stands as a pivotal, yet often unheralded, building block in the landscape of contemporary organic synthesis. Its unique substitution pattern, featuring vicinal bromine and chlorine atoms ortho to a hydroxymethyl group, imparts a distinct reactivity profile that is highly sought after in the development of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of (2-bromo-6-chlorophenyl)methanol, delving into its chemical and physical properties, synthesis, reactivity, and analytical characterization. Furthermore, it will explore its emerging applications, particularly in the realm of medicinal chemistry, and provide robust protocols for its safe handling and use. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzylic alcohol moiety serves as a versatile handle for oxidation, etherification, and esterification. This combination of features makes (2-bromo-6-chlorophenyl)methanol an invaluable intermediate for the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical and Spectroscopic Properties

The intrinsic properties of (2-bromo-6-chlorophenyl)methanol are fundamental to its application in synthesis. A summary of its key physicochemical and predicted spectroscopic data is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| CAS Number | 1242822-57-6 | [2] |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Melting Point | Not available (predicted to be a low-melting solid) | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General Organic Principles |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | Based on analogous compounds[3] |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 (C-ipso), ~133-135 (C-Cl), ~128-130 (CH), ~127-129 (CH), ~123-125 (C-Br), ~120-122 (CH), ~63-65 (CH₂) | Based on analogous compounds[3] |

| Key IR Absorptions (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1580, 1470 (C=C stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch), ~680 (C-Br stretch) | Based on analogous compounds[4] |

| Mass Spec. Fragmentation (EI) | m/z 220/222/224 (M⁺), 203/205/207 ([M-OH]⁺), 141/143 ([M-Br]⁺), 175/177 ([M-Cl]⁺), 77 (C₆H₅⁺) | General principles of benzyl alcohol fragmentation[5] |

Synthesis and Mechanistic Considerations

The synthesis of (2-bromo-6-chlorophenyl)methanol is most practically achieved through the reduction of a suitable carbonyl precursor, namely 2-bromo-6-chlorobenzaldehyde or 2-bromo-6-chlorobenzoic acid.

Synthesis from 2-Bromo-6-chlorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, often accomplished with high efficiency using hydride reagents. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.

Mechanism of Aldehyde Reduction with Sodium Borohydride

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the workup to yield the primary alcohol.

Caption: Mechanism of aldehyde reduction.

Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-chlorobenzaldehyde (1.0 eq) in methanol or ethanol at room temperature.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate esters.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Synthesis from 2-Bromo-6-chlorobenzoic Acid

A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol. This reaction is typically performed in an anhydrous ethereal solvent.

Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C. Add a solution of 2-bromo-6-chlorobenzoic acid (1.0 eq) in anhydrous THF dropwise via an addition funnel.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Workup (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.

-

Isolation: Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

Key Reactions and Synthetic Utility

The chemical reactivity of (2-bromo-6-chlorophenyl)methanol is dominated by the interplay of its three functional groups: the primary alcohol and the two ortho-halogen substituents.

Oxidation to 2-Bromo-6-chlorobenzaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a valuable transformation, providing a precursor for a wide range of subsequent reactions. A variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane.

-

Reagent Addition: Add a solution of (2-bromo-6-chlorophenyl)methanol (1.0 eq) in dichloromethane to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Etherification (Williamson Ether Synthesis)

The hydroxyl group can be readily converted into an ether linkage via the Williamson ether synthesis.[6] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[6]

Caption: Williamson Ether Synthesis.

Experimental Protocol: Methyl Ether Synthesis

-

Reaction Setup: Under an inert atmosphere, dissolve (2-bromo-6-chlorophenyl)methanol (1.0 eq) in anhydrous THF or DMF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Alkylation: After gas evolution ceases, add methyl iodide (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight, monitoring by TLC.

-

Workup: Quench the reaction carefully with water. Extract the aqueous phase with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography.

Applications in Drug Discovery and Development

While specific, publicly disclosed applications of (2-bromo-6-chlorophenyl)methanol are not abundant, its structural motifs are present in a variety of biologically active molecules. Its utility lies in its role as a versatile scaffold for the construction of more complex compounds, particularly in the synthesis of inhibitors and receptor antagonists. The ortho-dihalo substitution pattern allows for selective manipulation via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The benzylic alcohol provides a convenient point of attachment for side chains or for linking to other molecular fragments. It is a valuable intermediate for the synthesis of compounds targeting a range of therapeutic areas, from oncology to infectious diseases.[7][8]

Safety, Handling, and Disposal

As a halogenated aromatic compound, (2-bromo-6-chlorophenyl)methanol should be handled with appropriate caution.

-

Hazard Assessment: Based on analogous compounds, it is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

(2-Bromo-6-chlorophenyl)methanol is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its unique combination of a reactive benzylic alcohol and ortho-dihalogenated aromatic ring makes it a valuable tool for the construction of complex molecules in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (2024). RSC Publishing. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

(3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654. (n.d.). PubChem. Retrieved from [Link]

-

c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1242822-57-6|(2-Bromo-6-chlorophenyl)methanol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]

(2-Bromo-6-chlorophenyl)methanol safety and handling

An In-Depth Technical Guide to the Safe Handling of (2-Bromo-6-chlorophenyl)methanol

Abstract

(2-Bromo-6-chlorophenyl)methanol is a halogenated aromatic alcohol utilized as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the critical safety and handling protocols for (2-Bromo-6-chlorophenyl)methanol, designed for researchers, chemists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, including isomers and the parent compound, benzyl alcohol, to establish a robust framework for risk assessment and mitigation. The following sections detail the compound's identity, potential hazards, appropriate handling and storage procedures, emergency response protocols, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the importance of adherence to these guidelines.

Compound Identification and Physicochemical Properties

(2-Bromo-6-chlorophenyl)methanol is a disubstituted benzyl alcohol. While specific physicochemical data for this compound is not extensively published, properties can be inferred from its isomers and related structures.

| Property | Value (Estimated or from Isomers) | Source |

| Molecular Formula | C₇H₆BrClO | PubChem[1] |

| Molecular Weight | 221.48 g/mol | PubChem[1] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred from related compounds[2] |

| Melting Point | Data not available; Isomer (5-Bromo-2-chlorophenyl)methanol: 92-96°C | ChemSrc |

| Boiling Point | Data not available; Isomer (5-Bromo-2-chlorophenyl)methanol: 295.8°C at 760 mmHg | ChemSrc |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general organic compound properties |

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Inferred):

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |

Source: Inferred from PubChem data for (3-Bromo-2-chlorophenyl)methanol.[1]

Toxicological Rationale:

The toxicity of (2-Bromo-6-chlorophenyl)methanol is likely driven by several factors inherent to its structure:

-

Aromatic Halogenation: The presence of bromine and chlorine on the benzene ring can enhance toxicity and skin/eye irritancy. Halogenated aromatic compounds can be absorbed through the skin and may have systemic effects.

-

Benzyl Alcohol Moiety: Benzyl alcohol itself is classified as harmful if swallowed and causes serious eye irritation.[3] While less toxic than methanol, it can cause central nervous system depression.[4]

-

Metabolism: While not studied for this specific compound, metabolism of the benzyl alcohol group could potentially lead to the formation of the corresponding benzoic acid derivative, which may have its own toxicological profile. The metabolism of the aromatic ring is more complex and could lead to the formation of reactive intermediates.

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation.[1]

-

Skin Contact: Direct contact can lead to skin irritation.[1] Prolonged contact may cause redness and dermatitis.[5]

-

Eye Contact: The compound is expected to be a serious eye irritant, causing redness, pain, and potential damage.[1]

-

Ingestion: Ingestion is likely to be harmful, with potential for gastrointestinal irritation and systemic toxicity.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling (2-Bromo-6-chlorophenyl)methanol is essential to minimize exposure. The following workflow outlines the necessary steps and the rationale behind them.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

Gloves: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[7] Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10][11]

-

Ignition Sources: Although the flash point is not known, it is prudent to store it away from heat, sparks, and open flames.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] | To remove the individual from the contaminated atmosphere and support respiration. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8] | To dilute and remove the chemical from the skin surface to minimize irritation and absorption. |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. | To thoroughly rinse the chemical from the eye to prevent serious damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or label information to the medical personnel.[8] | To avoid aspiration of the chemical into the lungs. Medical professionals can determine the best course of treatment. |

Spill Response

-

Minor Spills: For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent such as sand or vermiculite.[12] The collected material should be placed in a sealed container for disposal.[13]

-

Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department or local emergency services.[14]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be produced, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

(2-Bromo-6-chlorophenyl)methanol and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Classification: This compound is a halogenated organic substance and should be segregated into a designated "Halogenated Organic Waste" container.[6]

-

Disposal Method: Disposal should be carried out by a licensed chemical waste disposal company, typically through high-temperature incineration at a permitted facility.[15] Do not pour this chemical down the drain.[6]

Conclusion

While specific hazard data for (2-Bromo-6-chlorophenyl)methanol is limited, a thorough risk assessment based on its chemical structure and analogous compounds allows for the development of robust safety protocols. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is paramount for the safe handling of this compound in a research and development setting. A culture of safety, grounded in a deep understanding of the potential hazards and the rationale behind safety protocols, is the most effective tool for protecting laboratory personnel.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Methanol - Hazardous Substance Fact Sheet.

-

Occupational Safety and Health Administration (OSHA). (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.

-

National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

-

GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. Retrieved from [Link]

-

MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Bromo-2-chlorophenyl)methanol. PubChem. Retrieved from [Link]

- Fisher Scientific. (2015, March 19). Safety Data Sheet.

-

Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]

-

WikEM. (2022, January 12). Methanol toxicity. Retrieved from [Link]

- Chemical Suppliers. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH.

-

Centers for Disease Control and Prevention (CDC). (n.d.). Methanol: Systemic Agent. NIOSH. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

INCHEM. (n.d.). METHANOL (PIM 335). Retrieved from [Link]

- A.G. Layne. (2018, December 12). SAFETY DATA SHEET.

-

U.S. Environmental Protection Agency. (n.d.). Methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. In Toxicological Profile for Bromomethane. Retrieved from [Link]

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

- Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-6-methoxynaphthalene. PubChem. Retrieved from [Link]

Sources

- 1. (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-methoxynaphthalene | 5111-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nj.gov [nj.gov]

- 6. scienceready.com.au [scienceready.com.au]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. ehs.providence.edu [ehs.providence.edu]

- 14. METHANOL (PIM 335) [inchem.org]

- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to (2-Bromo-6-chlorophenyl)methanol: A Strategic Synthetic Intermediate

This guide provides a comprehensive technical overview of (2-Bromo-6-chlorophenyl)methanol, a halogenated aromatic alcohol. While not a widely studied compound in its own right, its true significance lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document will delve into its chemical properties, plausible synthetic routes, and its strategic application as a molecular building block.

Physicochemical Characterization

(2-Bromo-6-chlorophenyl)methanol is a solid at room temperature with the following key identifiers:

| Property | Value |

| CAS Number | 1242822-57-6 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | White to light yellow crystalline powder |

The presence of both bromine and chlorine atoms on the phenyl ring, ortho to the methanol group, imparts distinct reactivity and physical properties to the molecule. The electron-withdrawing nature of the halogens influences the acidity of the benzylic proton and the reactivity of the aromatic ring.

Plausible Synthetic Pathways

While a definitive historical synthesis is not prominently documented in the literature, the synthesis of (2-Bromo-6-chlorophenyl)methanol can be logically deduced from established organic chemistry principles. A common and efficient method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde.

Proposed Two-Step Synthesis from 2-Bromo-6-chlorotoluene

A likely and industrially scalable synthesis would commence with the selective oxidation of 2-bromo-6-chlorotoluene to 2-bromo-6-chlorobenzaldehyde, followed by reduction to the target alcohol.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of (2-Bromo-6-chlorophenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-6-chlorobenzaldehyde

This step involves the radical bromination of the methyl group of 2-bromo-6-chlorotoluene, followed by hydrolysis to the aldehyde.

-

Reaction Setup: A round-bottom flask is charged with 2-bromo-6-chlorotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride.

-

Initiation: The mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then subjected to hydrolysis, for instance, by treatment with aqueous silver nitrate or sodium carbonate, to convert the benzylic bromide to the aldehyde.

-

Purification: The crude 2-bromo-6-chlorobenzaldehyde is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

NBS and BPO: This combination is a classic choice for the selective radical bromination of benzylic positions, minimizing reactions on the aromatic ring.

-

Hydrolysis: The intermediate benzyl bromide is readily hydrolyzed to the corresponding aldehyde. The choice of hydrolysis conditions can be optimized to maximize yield and minimize side reactions.

Step 2: Synthesis of (2-Bromo-6-chlorophenyl)methanol

This step involves the reduction of the synthesized aldehyde to the primary alcohol.

-

Reaction Setup: The purified 2-bromo-6-chlorobenzaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise.

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the aldehyde.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (2-Bromo-6-chlorophenyl)methanol. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, and it is compatible with the halogen substituents on the aromatic ring.

-

Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions.

Role in Drug Discovery and Development

The strategic placement of bromo and chloro substituents on the phenyl ring makes (2-Bromo-6-chlorophenyl)methanol a valuable precursor in medicinal chemistry. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

The "2-bromo-6-chlorophenyl" moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR). For instance, related bromo-chlorophenyl structures have been investigated for their potential in developing novel therapeutic agents.[2]

Synthetic Utility and Further Reactions

(2-Bromo-6-chlorophenyl)methanol can undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

-

Conversion to Benzyl Halides: The hydroxyl group can be readily converted to a more reactive leaving group, such as a benzyl bromide or chloride, using standard halogenating agents (e.g., PBr₃, SOCl₂).[3][4] This opens up possibilities for nucleophilic substitution reactions.

-

Ether Synthesis: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether linkage (Williamson ether synthesis).

-

Esterification: Reaction with a carboxylic acid or its derivative will yield the corresponding ester.

-

Cross-Coupling Reactions: The aryl bromide functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, to form new carbon-carbon bonds. This is a powerful tool for constructing complex biaryl structures. It is important to note that the reactivity of aryl bromides is generally higher than that of aryl chlorides in such reactions, allowing for selective transformations.

Diagram of Potential Further Reactions

Caption: Potential synthetic transformations of (2-Bromo-6-chlorophenyl)methanol.

Conclusion

While the direct discovery and historical timeline of (2-Bromo-6-chlorophenyl)methanol are not extensively documented, its value as a synthetic intermediate is clear from the principles of organic chemistry and the importance of halogenated aromatics in modern science. Its synthesis is achievable through well-established methods, and its functional groups offer multiple handles for further chemical modification. For researchers in drug discovery and materials science, (2-Bromo-6-chlorophenyl)methanol represents a strategic building block for the synthesis of novel and potentially impactful molecules.

References

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Mishra, R., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.

- ChemSpider. (2012).

- Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Poce, G., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Guidechem. (n.d.). (5-Bromo-2-chlorophenyl)methanol 149965-40-2 wiki.

- European Patent Office. (2001).

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Google P

- Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.

- BLDpharm. (n.d.). (4-Bromo-2-chloro-5-methylphenyl)methanol.

- G. A. N. D. Gamlath, et al. (2020). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.

- Bolli, M. H., et al. (2012). The discovery of N - [ 5 - ( 4 – bromopheny l ) – 6 - [ 2-. [ ( 5 –bromo -2 –pyrimidiny l ) oxy ] ethoxy ] - 4-pyrimidinyl ] -N′ - propylsulfamide ( Macitentan ), an orally active, potent dual endothelin receptor antagonist.

- Google Patents. (2018). Preparation method of chlorobenzene Grignard reagent crystal product.

- Capela, J. P., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central.

- Pirnot, M. T., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.

- El-Gohary, N. S., et al. (2022).

- Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Rauf, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)

- Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis.

- European Patent Office. (2002).

- Google Patents. (2010). Green synthesis method of bromomethylbiphenyl compound.

- Howei Pharm. (n.d.). Cas List Page.

- Howei Pharm. (n.d.). Contact-CMO,CDMO,Custom Synthesis.

- Guidechem. (n.d.). (2-BROMO-4-CLOROFENIL) METANOL 143888-84-0 wiki.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of (2-Bromo-6-chlorophenyl)methanol

Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of (2-Bromo-6-chlorophenyl)methanol. The synthesis is achieved through the chemoselective reduction of the corresponding aldehyde, 2-bromo-6-chlorobenzaldehyde, using sodium borohydride (NaBH₄). This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this valuable bifunctional intermediate. The narrative explains the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Principle & Mechanistic Insight

The synthesis of (2-Bromo-6-chlorophenyl)methanol is predicated on one of the most fundamental transformations in organic chemistry: the reduction of a carbonyl group. The aldehyde functional group in 2-bromo-6-chlorobenzaldehyde is selectively reduced to a primary alcohol.

Reaction Scheme:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and highly selective reagent, primarily effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and generally does not reduce other common functional groups such as esters, amides, or nitro groups under these conditions.[1][3]

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2] This transfer forms a tetracoordinate borate ester intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, liberates the final alcohol product.[1][4] Methanol serves as both the solvent and a proton source for the final workup steps.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on a 1.0 g scale.

| Parameter | Value | Notes |

| Starting Material | 2-Bromo-6-chlorobenzaldehyde | --- |

| Molecular Weight (SM) | 219.45 g/mol | --- |

| Starting Mass | 1.00 g | Can be scaled as needed. |

| Moles (SM) | 4.56 mmol | --- |

| Reducing Agent | Sodium Borohydride (NaBH₄) | --- |

| Molecular Weight (RA) | 37.83 g/mol | --- |

| Molar Equivalents | 1.1 eq. | A slight excess ensures complete reaction. |

| Mass of NaBH₄ | 0.19 g | (4.56 mmol * 1.1 * 37.83 g/mol ) / 1000 |

| Product | (2-Bromo-6-chlorophenyl)methanol | --- |

| Molecular Weight (Product) | 221.47 g/mol | --- |

| Theoretical Yield | 1.01 g | (4.56 mmol * 221.47 g/mol ) / 1000 |

| Appearance | Expected to be a white to off-white solid | --- |

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the purified product.

Caption: Workflow for the reduction of 2-bromo-6-chlorobenzaldehyde.

Detailed Experimental Protocol

4.1 Materials and Reagents

-

2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8), >98% purity

-

Sodium borohydride (NaBH₄) (CAS: 16940-66-2), >98% purity

-

Methanol (MeOH), ACS grade or anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Distilled or deionized water (H₂O)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

4.2 Apparatus

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Spatula and weighing paper

-

Graduated cylinders

-

Separatory funnel (100 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

NMR spectrometer, Mass spectrometer (for characterization)

4.3 Step-by-Step Procedure

A. Reaction Setup and Reduction

-

Place 1.00 g (4.56 mmol) of 2-bromo-6-chlorobenzaldehyde into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 15 mL of methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.[5]

-

Cool the flask in an ice bath with continuous stirring for approximately 10-15 minutes, allowing the solution to reach 0-5 °C.

-

Carefully add 0.19 g (5.02 mmol, 1.1 eq.) of sodium borohydride (NaBH₄) to the cooled solution in small portions over 5-10 minutes.

-

Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution, which occurs as NaBH₄ reacts slowly with the methanol solvent.[6]

-

B. Reaction Monitoring and Quenching

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30-45 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates reaction completion.

-

Once the reaction is complete, quench the reaction by slowly and carefully adding 10 mL of distilled water dropwise while the flask is still in the ice bath.

-

Causality: This step serves two purposes: it decomposes any unreacted NaBH₄ and hydrolyzes the borate ester intermediate to liberate the desired alcohol.[5] Vigorous gas evolution (H₂) will be observed; add the water slowly to control the rate.

-

C. Workup and Isolation

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous slurry to a 100 mL separatory funnel. Add 20 mL of ethyl acetate and 10 mL of water.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate and extract the aqueous layer with two additional 15 mL portions of ethyl acetate.[7]

-

Combine all the organic extracts. Wash the combined organic layer once with 20 mL of brine.

-

Purpose: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, then filter off the drying agent.

D. Purification and Characterization

-

Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, (2-Bromo-6-chlorophenyl)methanol, should be a white to off-white solid. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Determine the final yield and characterize the product to confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

-

Safety Precautions

-

Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Organic Solvents (Ethyl Acetate): Flammable. Handle away from ignition sources.

-

Always perform the reaction in a well-ventilated laboratory fume hood.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

-

MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 23(11), 2785. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

- The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026, January 15). Chem.libretexts.org.

-

Scribd. (n.d.). Reduction of 4 Chloro. [Link]

-

Chemistry university. (2021). Ketone and Aldehyde Reduction to Alcohols. YouTube. [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

- Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-6-chlorobenzaldehyde: Your Go-To Chemical for Advanced Organic Synthesis. [Link]

- Cheng, C., et al. (2013). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 147, 630-633.

-

ChemComplete. (2016). Reduction of Carbonyls to Alcohols. YouTube. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones - Oreate AI Blog [oreateai.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Selective Sonogashira Coupling of (2-Bromo-6-chlorophenyl)methanol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Alkynylation of Dihaloaromatic Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic compounds, which are versatile building blocks in medicinal chemistry.

This application note provides a detailed guide to the chemoselective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with various terminal alkynes. The inherent reactivity difference between aryl bromides and chlorides under palladium catalysis allows for the selective alkynylation at the more reactive C-Br bond, leaving the C-Cl bond and the benzylic alcohol moiety intact for subsequent transformations. This targeted approach offers a streamlined route to highly functionalized ortho-substituted benzyl alcohol derivatives, which are valuable precursors in drug discovery and development.

Mechanism and Rationale for Chemoselectivity

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[1] The generally accepted mechanism involves two interconnected cycles, as illustrated below.

The Catalytic Cycles

The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl palladium(II) complex subsequently undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[5]

Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.

Basis of Chemoselectivity

The selective coupling at the C-Br bond over the C-Cl bond in (2-Bromo-6-chlorophenyl)methanol is governed by the relative rates of oxidative addition of the aryl halides to the Pd(0) catalyst. The bond dissociation energy of the C-X bond decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides.[6] This difference in reactivity allows for a high degree of chemoselectivity under carefully controlled reaction conditions. By employing a suitable palladium catalyst and optimizing parameters such as temperature and reaction time, the Sonogashira coupling can be directed exclusively to the C-Br position.

Furthermore, the Sonogashira reaction is known to be tolerant of a wide range of functional groups, including alcohols.[3] The free hydroxyl group in (2-Bromo-6-chlorophenyl)methanol is generally unreactive under the basic conditions of the reaction and does not require a protecting group, which simplifies the overall synthetic sequence.

Experimental Protocol

This protocol details a general procedure for the selective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with a terminal alkyne.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2-Bromo-6-chlorophenyl)methanol | ≥97% | Commercially Available | |

| Terminal Alkyne | Various | Commercially Available | e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Tetrakis(triphenylphosphine)palladium(0) can also be used. |

| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercially Available | Should be degassed before use. |

| Toluene or THF | Anhydrous | Commercially Available | Should be degassed before use. |

| Schlenk Flask | For carrying out the reaction under an inert atmosphere. | ||

| Magnetic Stirrer and Stir Bar | |||

| Argon or Nitrogen Gas Supply | High Purity | For maintaining an inert atmosphere. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-6-chlorophenyl)methanol (1.0 eq.).

-

Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene or THF, to make a 0.1-0.2 M solution with respect to the aryl halide).

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst and Base Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.01-0.05 eq.), CuI (0.02-0.10 eq.), and anhydrous, degassed triethylamine or diisopropylamine (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Data

The following table provides expected outcomes for the Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with various terminal alkynes under optimized conditions.

| Entry | Terminal Alkyne | Product | Typical Yield (%) |

| 1 | Phenylacetylene | (2-Chloro-6-(phenylethynyl)phenyl)methanol | 85-95 |

| 2 | 1-Hexyne | (2-Chloro-6-(hex-1-yn-1-yl)phenyl)methanol | 80-90 |

| 3 | Trimethylsilylacetylene | (2-Chloro-6-((trimethylsilyl)ethynyl)phenyl)methanol | 90-98 |

| 4 | Propargyl alcohol | (2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)phenyl)methanol | 75-85 |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use fresh, high-purity catalysts.- Ensure all solvents and reagents are anhydrous and properly degassed.- Gradually increase the reaction temperature in 10 °C increments. |

| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere throughout the reaction.- Reduce the amount of CuI to the lower end of the recommended range (e.g., 2 mol%).- Consider a copper-free Sonogashira protocol if the issue persists. |

| Loss of Chemoselectivity (Reaction at C-Cl) | - High reaction temperature- Prolonged reaction time | - Maintain the reaction temperature below 80 °C.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |

| Decomposition of Starting Material or Product | - High temperature- Incompatible functional groups on the alkyne | - Perform the reaction at a lower temperature.- If the alkyne contains sensitive functional groups, consider using a milder base or a copper-free protocol. |

Conclusion

The chemoselective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol provides an efficient and direct route to valuable, highly functionalized building blocks for drug discovery and materials science. By leveraging the inherent reactivity differences between aryl bromides and chlorides, this protocol allows for precise molecular construction while minimizing the need for complex protecting group strategies. The provided methodology, coupled with the troubleshooting guide, offers a robust framework for researchers to successfully implement this powerful synthetic transformation.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46–49 (2002).

- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874–922 (2007).

- Tykwinski, R. R. Evolution of the Sonogashira cross-coupling reaction.

- Liang, Y., Xie, Y. & Li, J. Recent advances in Sonogashira reaction. Current Organic Chemistry12, 638–669 (2008).

-

Wikipedia. Sonogashira coupling. Available at: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

- Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions: a new paradigm for organic synthesis. Topics in Current Chemistry266, 1–12 (2007).

-

Reddit. Sonogashira coupling in presence of hydroxyl groups. Available at: [Link].

-

Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available at: [Link].

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Strategic Use of (2-Bromo-6-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

(2-Bromo-6-chlorophenyl)methanol is a highly versatile and strategic building block in modern organic synthesis, particularly for the construction of complex molecular architectures required in pharmaceutical and materials science research. Its utility stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—on the phenyl ring. This key feature allows for chemoselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging (2-Bromo-6-chlorophenyl)methanol in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to strategically synthesize highly substituted biaryl, alkynyl, and amino compounds.

Introduction: The Strategic Advantage of (2-Bromo-6-chlorophenyl)methanol

The synthetic utility of dihalogenated aromatic compounds is well-established, offering a platform for sequential and site-selective cross-coupling reactions. (2-Bromo-6-chlorophenyl)methanol is particularly valuable due to the distinct reactivity profiles of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling, the order of reactivity for aryl halides is generally I > Br > OTf > Cl.[1] This hierarchy is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2]

Consequently, the C-Br bond in (2-Bromo-6-chlorophenyl)methanol can be selectively targeted under relatively mild conditions, leaving the more robust C-Cl bond intact for subsequent, often more forcing, transformations. The presence of the hydroxymethyl (-CH₂OH) group provides an additional synthetic handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This trifunctional handle—a reactive bromide, a less reactive chloride, and a modifiable alcohol—makes it an ideal scaffold for building molecular complexity in drug discovery programs.[3][4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[5][6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex in the presence of a base.[7]

Mechanistic Rationale

The catalytic cycle is a well-understood sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of (2-Bromo-6-chlorophenyl)methanol to form a Pd(II) complex. This step is highly selective for the more labile C-Br bond over the C-Cl bond.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center.[7]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the bromine position.

Materials:

-

(2-Bromo-6-chlorophenyl)methanol

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand like SPhos (4-10 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

-

Solvent: 1,4-Dioxane, Toluene, or DMF/Water mixture

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (2-Bromo-6-chlorophenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent).

-

Degassing: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[8]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Typical Suzuki Reaction Parameters

| Parameter | Condition | Rationale / Expert Insight |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable, all-purpose catalyst. For more challenging substrates, a combination of a Pd(II) source and a bulky, electron-rich phosphine ligand (e.g., SPhos) can significantly improve reaction rates and yields.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid.[7] Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents. K₃PO₄ is a strong base suitable for many couplings.[10] |

| Solvent | Dioxane, Toluene, DMF | The choice of solvent depends on the required reaction temperature and substrate solubility. Aqueous mixtures (e.g., Toluene/H₂O) can sometimes accelerate the reaction. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[11] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of the key copper(I)-acetylide intermediate.[12]

-

Palladium Cycle: Pd(0) undergoes oxidative addition into the C-Br bond of (2-Bromo-6-chlorophenyl)methanol.

-

Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt (e.g., CuI) to form a highly reactive copper(I)-acetylide species.

-

Transmetalation: The copper(I)-acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) salt.

-

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the product and regenerating the Pd(0) catalyst.

Caption: General experimental workflow for a Sonogashira coupling reaction.

Protocol: Selective Sonogashira Coupling

Materials:

-

(2-Bromo-6-chlorophenyl)methanol

-

Terminal Alkyne (1.2 - 2.0 equivalents)

-

Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)

-

Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Co-Solvent (optional): THF or DMF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a Schlenk flask under an inert atmosphere, add (2-Bromo-6-chlorophenyl)methanol (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Solvent/Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The amine often serves as both the base and the solvent.

-

Degassing: Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 20 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[13][14] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[15]

Mechanistic Rationale

The efficiency of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[9]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired arylamine product and regenerating the Pd(0) catalyst. This is often the rate-limiting step.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination

Materials:

-

(2-Bromo-6-chlorophenyl)methanol

-

Primary or Secondary Amine (1.1 - 1.5 equivalents)

-

Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G2/G3 Buchwald Precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

-

Ligand: XPhos, SPhos, or RuPhos (2-8 mol%)

-

Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or K₃PO₄ (1.5-2.5 equivalents)

-

Anhydrous Solvent: Toluene or 1,4-Dioxane

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Setup (Glovebox Recommended): In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium precatalyst (2 mol%), ligand (4 mol%), and base (e.g., NaOtBu, 1.5 eq).

-

Reagent Addition: Add (2-Bromo-6-chlorophenyl)methanol (1.0 eq) and the anhydrous solvent (e.g., Toluene).

-

Amine Addition: Add the amine (1.2 eq).

-

Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the required temperature (typically 90-120 °C).

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.

-

Extraction & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Key Buchwald-Hartwig Parameters

| Parameter | Condition | Rationale / Expert Insight |

| Catalyst System | Pd₂(dba)₃ + Ligand, or Buchwald Precatalysts | Buchwald precatalysts are air-stable and highly efficient, forming the active Pd(0)L species in situ. This simplifies setup and improves reproducibility.[14] |

| Ligand | XPhos, SPhos, RuPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art, facilitating the crucial C-N reductive elimination step.[9] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required.[16] NaOtBu is widely used, but for base-sensitive substrates, a weaker base like K₃PO₄ may be preferable, often requiring higher temperatures. |

| Atmosphere | Strictly Inert (N₂ or Ar) | The active Pd(0) catalyst and some reagents (especially NaOtBu) are highly sensitive to oxygen and moisture. Rigorous exclusion of air is mandatory for success. |

Conclusion

(2-Bromo-6-chlorophenyl)methanol stands out as a powerful and versatile building block for synthetic chemists. The predictable and chemoselective reactivity of its C-Br bond in the presence of a C-Cl bond provides a clear strategic pathway for the synthesis of complex, ortho-substituted aromatic compounds. By mastering the application of fundamental cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently forge new C-C and C-N bonds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this valuable intermediate, accelerating the discovery of novel chemical entities.

References

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

-

Title: Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions Source: Organic Chemistry Portal URL: [Link]

- Title: Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate Source: Google Patents URL

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D Source: PubMed Central URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Preprints.org URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]

-

Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations Source: Springer URL: [Link]

-

Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]

-

Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: De Gruyter URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald Hartwig amination catalysts Source: Johnson Matthey URL: [Link]

-

Title: Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jelsciences.com [jelsciences.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Catalytic Reactions Involving (2-Bromo-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of (2-Bromo-6-chlorophenyl)methanol

(2-Bromo-6-chlorophenyl)methanol is a valuable and versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—on the aromatic ring. This inherent electronic disparity allows for chemoselective functionalization, primarily at the more labile carbon-bromine bond. The order of reactivity for aryl halides in many palladium-catalyzed reactions is generally I > Br > OTf > Cl, a principle rooted in the differences in carbon-halogen bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[1]